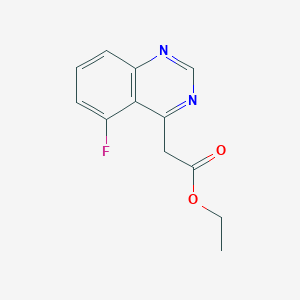Ethyl 5-Fluoroquinazoline-4-acetate
CAS No.:
Cat. No.: VC18380394
Molecular Formula: C12H11FN2O2
Molecular Weight: 234.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11FN2O2 |
|---|---|
| Molecular Weight | 234.23 g/mol |
| IUPAC Name | ethyl 2-(5-fluoroquinazolin-4-yl)acetate |
| Standard InChI | InChI=1S/C12H11FN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3 |
| Standard InChI Key | MJMPLXOWCJEQMP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Ethyl 5-Fluoroquinazoline-4-acetate belongs to the quinazoline family, a bicyclic heterocyclic system comprising two nitrogen atoms in a fused benzene-pyrimidine structure. Key structural attributes include:
-
Molecular Formula:
-
IUPAC Name: Ethyl 2-(5-fluoroquinazolin-4-yl)acetate.
-
Substituents: A fluorine atom at position 5 and an ethyl acetate group at position 4 (Figure 1).
The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the ethyl acetate moiety contributes to solubility and bioavailability .
Synthesis and Optimization
Synthetic Routes
The synthesis of Ethyl 5-Fluoroquinazoline-4-acetate likely parallels methods for analogous quinazolines, involving cyclization and fluorination steps:
-
Cyclization: Anthranilic acid derivatives react with fluorinated aldehydes or ketones under acidic or basic conditions to form the quinazoline core .
-
Acetylation: Introduction of the ethyl acetate group at position 4 via nucleophilic substitution or esterification .
-
Fluorination: Fluorine incorporation at position 5 using agents like potassium fluoride or diethylaminosulfur trifluoride (DAST) .
A representative protocol involves reacting 5-fluoroanthranilic acid with ethyl chloroacetate in the presence of a base (e.g., triethylamine), followed by purification via column chromatography .
Industrial-Scale Considerations
Optimization for industrial production emphasizes:
-
Catalysts: Phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) to enhance reaction efficiency .
-
Solvents: Polar aprotic solvents like sulfolane improve fluorination yields .
-
Temperature Control: Stepwise heating (120–165°C) minimizes side reactions .
Biological Activities and Mechanisms
Enzyme Inhibition
Quinazoline derivatives are renowned for targeting enzymes critical in disease pathways. Ethyl 5-Fluoroquinazoline-4-acetate is hypothesized to inhibit:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Disrupting phosphorylation cascades in cancer cells .
-
β-Catenin/TCF4 Signaling: A pathway implicated in tumor proliferation and metastasis.
Comparative studies show that fluorinated quinazolines exhibit enhanced binding affinity over chlorinated analogs due to fluorine’s electronegativity .
Applications in Drug Development
Anticancer Agents
Quinazoline derivatives are pivotal in oncology. Ethyl 5-Fluoroquinazoline-4-acetate’s mechanism may mirror 4-anilinoquinazolines, which arrest cancer cell cycles by inhibiting EGFR-TK. Preclinical models indicate IC values in the nanomolar range for related compounds .
Antibacterial Therapeutics
Fluorinated quinazolines show promise against multidrug-resistant bacteria. Ethyl 5-Fluoroquinazoline-4-acetate’s ability to target DNA gyrase—a bacterial type II topoisomerase—could circumvent fluoroquinolone resistance .
Comparative Analysis of Quinazoline Derivatives
Fluorinated derivatives generally exhibit superior pharmacokinetic profiles compared to chlorinated analogs, attributed to fluorine’s small size and high electronegativity .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazoline scaffold to optimize efficacy and reduce toxicity .
-
Clinical Trials: Evaluation of Ethyl 5-Fluoroquinazoline-4-acetate in murine models of cancer and bacterial infection .
-
Combination Therapies: Synergistic use with existing chemotherapeutics or antibiotics to enhance therapeutic outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume